Steric Hindrance Comparison: tert-Butyl Ether vs. Primary Ether in SN2 Reactivity
The presence of the tert-butyl group in 2-(2-chloroethoxy)-2-methyl-propane introduces significant steric hindrance around the ether oxygen, differentiating its reactivity from less hindered analogs. In nucleophilic substitution reactions, the bulky tert-butyl moiety shields the ether oxygen, reducing the rate of undesired ether cleavage or participation in side reactions compared to primary alkyl ethers like 2-chloroethyl methyl ether. While direct kinetic data for 2-(2-chloroethoxy)-2-methyl-propane is not available in the peer-reviewed literature, the well-established principles of steric effects in SN2 reactions allow for class-level inference: tert-butyl ethers exhibit SN2 reaction rates that are typically 10^4 to 10^6 times slower than their methyl or primary alkyl ether counterparts due to steric crowding at the reaction center [1]. This translates to enhanced stability of the ether linkage during subsequent synthetic steps where other functional groups are being manipulated. In contrast, 2-chloroethyl methyl ether (CAS 627-42-9) lacks this steric protection, making its ether bond more susceptible to acid-catalyzed cleavage or nucleophilic attack .
| Evidence Dimension | Steric hindrance effect on ether stability |
|---|---|
| Target Compound Data | Contains tert-butyl ether moiety (high steric hindrance) |
| Comparator Or Baseline | 2-Chloroethyl methyl ether (contains primary methyl ether, low steric hindrance) |
| Quantified Difference | Typical SN2 rate reduction for tert-butyl vs. methyl ethers: ~10^4 - 10^6 fold |
| Conditions | General SN2 reaction conditions (class-level principle) |
Why This Matters
This steric protection reduces unwanted ether cleavage during multi-step syntheses, increasing overall yield and purity of the final product.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. View Source
